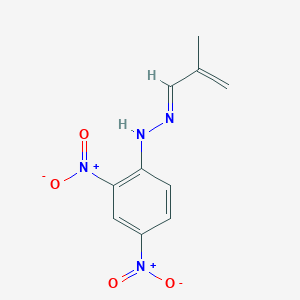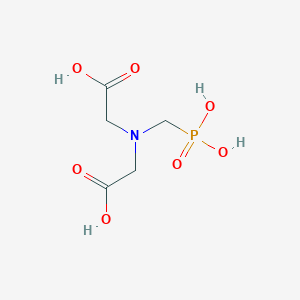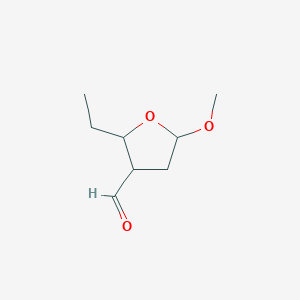
2-Ethyl-5-methoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methoxyoxolane-3-carbaldehyde (EMCA) is a chemical compound that belongs to the family of oxolanes. It is a colorless liquid with a molecular formula of C8H12O3. EMCA has gained significant attention in the scientific community due to its potential use in various fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. In organic chemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has also been used as a reagent for the synthesis of chiral oxazolines and oxazolidines.
In biochemistry, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a fluorescent probe for the detection of various biological molecules. It has been shown to selectively bind to proteins, nucleic acids, and lipids, making it a versatile tool for biochemical research.
In pharmaceuticals, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to have potent anticancer and anti-inflammatory properties, making it a promising drug candidate.
Wirkmechanismus
The exact mechanism of action of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-5-methoxyoxolane-3-carbaldehyde has potent anticancer and anti-inflammatory properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-5-methoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and is relatively stable. It can be used as a fluorescent probe for the detection of various biological molecules, making it a versatile tool for biochemical research.
However, 2-Ethyl-5-methoxyoxolane-3-carbaldehyde also has some limitations. It is highly reactive and can react with various biological molecules, leading to nonspecific binding. It also has a short half-life in vivo, limiting its potential use as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde. One potential direction is the development of more potent and selective 2-Ethyl-5-methoxyoxolane-3-carbaldehyde derivatives for use as drug candidates. Another potential direction is the study of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde's effects on epigenetic regulation, as it has been shown to inhibit the activity of HDACs. Additionally, the development of new methods for the detection of 2-Ethyl-5-methoxyoxolane-3-carbaldehyde in biological samples could lead to a better understanding of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
2-Ethyl-5-methoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2-ethyl-5-methoxyoxolane and chloral hydrate in the presence of a strong acid catalyst. The reaction yields 2-Ethyl-5-methoxyoxolane-3-carbaldehyde with a high yield and purity. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Eigenschaften
CAS-Nummer |
126810-42-2 |
|---|---|
Produktname |
2-Ethyl-5-methoxyoxolane-3-carbaldehyde |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-ethyl-5-methoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-7-6(5-9)4-8(10-2)11-7/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
PMVWOFWTXYVDEV-UHFFFAOYSA-N |
SMILES |
CCC1C(CC(O1)OC)C=O |
Kanonische SMILES |
CCC1C(CC(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, 2-ethyltetrahydro-5-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




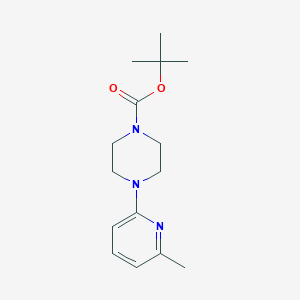
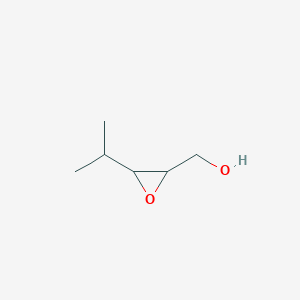
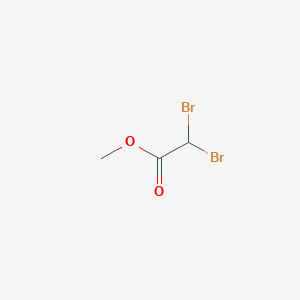
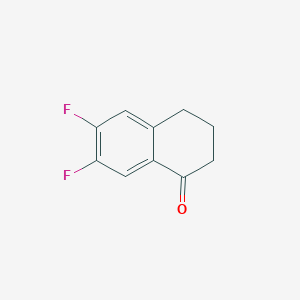
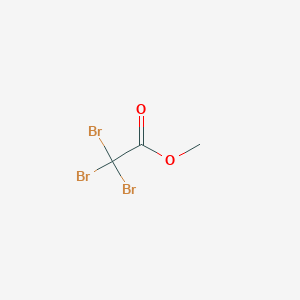
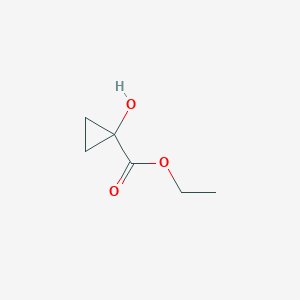
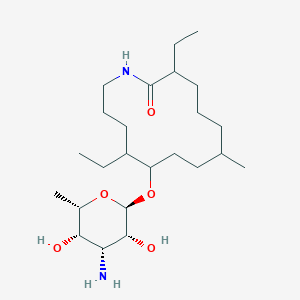
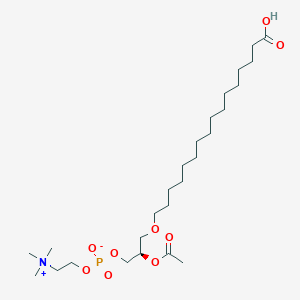
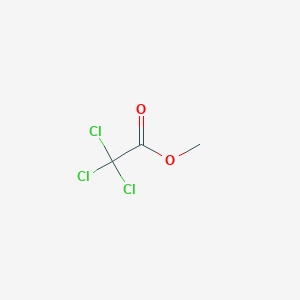
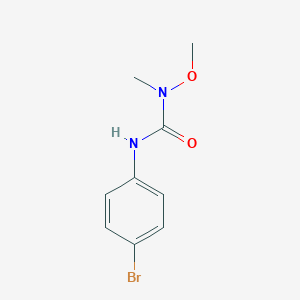
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
